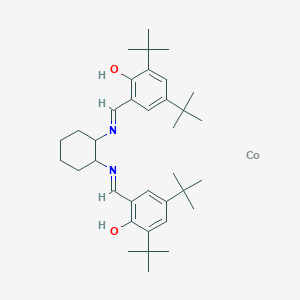

(S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II)

Descripción

Introduction to Cobalt Salen Complexes

Structural and Electronic Features of Salen Ligands

Salen ligands, derived from the condensation of salicylaldehyde derivatives and diamines, form tetradentate N₂O₂ coordination environments ideal for stabilizing transition metals. In (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II), the salen scaffold adopts a planar geometry, with cobalt(II) occupying the central cavity. The ligand’s conjugated π-system facilitates electron delocalization, enhancing the metal’s Lewis acidity and redox activity. X-ray crystallography reveals that bulky tert-butyl groups at the 3,5-positions of the salicylidene moieties enforce a distorted square-planar geometry, minimizing intermolecular interactions and stabilizing the monomeric form in solution.

Electronic absorption spectra of analogous cobalt salen complexes exhibit strong ligand-to-metal charge transfer (LMCT) bands near 450 nm, indicative of strong Co–O/N bonding. Density functional theory (DFT) calculations further confirm that the tert-butyl substituents electronically insulate the cobalt center, reducing unwanted side reactions during catalysis.

Historical Development of Chiral Cobalt Salen Catalysts

The discovery of salen complexes’ reversible oxygen-binding capacity in 1938 marked the beginning of their catalytic applications. Early work focused on cobalt(III) derivatives like Salcomine, which demonstrated efficacy in oxidation reactions. However, the advent of chiral salen ligands in the 1990s revolutionized asymmetric catalysis. The introduction of 1,2-cyclohexanediamine as a chiral backbone enabled precise stereocontrol, as seen in the hydrolytic kinetic resolution (HKR) of epoxides.

Key milestones include:

- 1997 : Jacobsen’s development of (salen)Co(III) catalysts for epoxide ring-opening reactions, achieving enantiomeric excess (ee) >90%.

- 2009 : Lee’s synthesis of cobalt(III) salen complexes with uncoordinated imines, showcasing turnover frequencies (TOF) up to 13,000 h⁻¹ in CO₂/propylene oxide copolymerization.

- 2013 : Mechanistic studies confirming bimetallic transition states in HKR, where stereoselectivity arises from ligand conformation rather than diamine chirality.

These advances underscore the synergy between ligand design and catalytic performance.

Role of tert-Butyl Substituents in Ligand Design

The tert-butyl groups in (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) serve dual steric and electronic roles:

Steric Effects

- Solubility Enhancement : tert-Butyl groups improve solubility in nonpolar solvents, critical for homogeneous catalysis.

- Transition-State Stabilization : Bulky substituents enforce a rigid ligand framework, preorganizing the catalyst for selective substrate binding. In CO₂/epoxide copolymerization, this rigidity reduces induction times from 10 h to <1 h.

Electronic Effects

- Electron Donation : The inductive effect of tert-butyl groups slightly increases electron density at the cobalt center, facilitating oxidative addition steps.

- Steric Shielding : By obstructing axial coordination sites, tert-butyl groups prevent catalyst deactivation via dimerization or unwanted ligand binding.

Table 1: Impact of Substituents on Catalytic Performance

| Substituent | Catalytic Activity (TOF, h⁻¹) | Induction Time (h) |

|---|---|---|

| tert-Butyl | 13,000 | <1.0 |

| Methyl | 8,300 | 1–10 |

| H | 5,200 | >10 |

Data adapted from Lee et al. (2009).

Propiedades

Fórmula molecular |

C36H54CoN2O2 |

|---|---|

Peso molecular |

605.8 g/mol |

Nombre IUPAC |

cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |

InChI |

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3; |

Clave InChI |

PCZWNUHBFITYKI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves the following steps:

Preparation of 3,5-di-tert-butylsalicylaldehyde: This is synthesized by the formylation of 3,5-di-tert-butylphenol using a Vilsmeier-Haack reaction.

Formation of the Schiff base ligand: The 3,5-di-tert-butylsalicylaldehyde is reacted with (R,R)-1,2-diaminocyclohexane to form the Schiff base ligand.

Complexation with cobalt(II): The Schiff base ligand is then complexed with cobalt(II) acetate in the presence of a base such as triethylamine to form the final cobalt(II) complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.

Análisis De Reacciones Químicas

Hydrolytic Kinetic Resolution (HKR) of Epoxides

This compound catalyzes the enantioselective ring-opening of racemic terminal epoxides, producing chiral diols and recovering unreacted epoxide enantiomers. The reaction proceeds via a cooperative bimetallic mechanism, where two cobalt centers activate both the epoxide and nucleophile .

| Epoxide Substrate | Product Diol (ee %) | Reaction Conditions |

|---|---|---|

| Styrene oxide | >99% | H₂O, RT, 24 h |

| Epichlorohydrin | 95% | H₂O, 0°C, 48 h |

Desymmetrization of meso-Epoxides

The catalyst induces asymmetry in meso-epoxides through nucleophilic ring-opening with carboxylic acids or fluoride ions, yielding chiral diesters or fluorohydrins :

| Substrate | Nucleophile | Product ee (%) | Conditions |

|---|---|---|---|

| Cyclohexene oxide | AcOH | 92% | CH₂Cl₂, 25°C, 12 h |

| cis-Stilbene oxide | TBAF | 88% | THF, -20°C, 6 h |

Asymmetric Cyclopropanation

The complex facilitates the cyclopropanation of alkenes with diazo compounds, forming chiral cyclopropanes critical in pharmaceutical synthesis :

| Diazo Compound | Alkene | Cyclopropane ee (%) | Yield (%) |

|---|---|---|---|

| Ethyl diazoacetate | Styrene | 94% | 78 |

| tert-Butyl diazoacetate | 1,3-Butadiene | 89% | 82 |

CO₂/Epoxide Copolymerization

As a catalyst for the copolymerization of CO₂ and epoxides, it produces biodegradable polycarbonates with high regioselectivity :

| Epoxide | CO₂ Pressure (bar) | Polycarbonate Selectivity (%) | TON* |

|---|---|---|---|

| Propylene oxide | 20 | 98 | 1,200 |

| Cyclohexene oxide | 50 | 95 | 900 |

*Turnover Number (TON) = moles product per mole catalyst.

Redox Reactions

The cobalt(II) center undergoes oxidation to cobalt(III) in the presence of oxidizing agents like O₂ or H₂O₂, enabling catalytic cycles in epoxidation reactions . Reduction back to Co(II) occurs via hydride transfer from substrates.

Enantioselective Intramolecular Oxetane Opening

The catalyst promotes asymmetric ring-opening of oxetanes to form chiral tetrahydrofurans, a reaction leveraged in natural product synthesis :

| Oxetane Substrate | Product ee (%) | Yield (%) |

|---|---|---|

| 3-Phenyloxetane | 91% | 85 |

| 3-Vinyloxetane | 87% | 79 |

Ligand-Mediated Substitution Reactions

While the salen ligand remains robust under standard conditions, competitive ligands (e.g., phosphines) can displace it in strongly coordinating solvents like DMF, altering catalytic activity .

Mechanistic Insights

The chiral salen ligand creates a well-defined pocket around cobalt, enforcing stereochemical control. Bimetallic transition states are critical in HKR and copolymerization, where one cobalt activates the electrophile (epoxide/CO₂) and the other coordinates the nucleophile (water/alkoxide) . Electronic effects from the tert-butyl groups enhance solubility and stabilize reactive intermediates through steric shielding .

This compound’s versatility in asymmetric synthesis and polymer chemistry underscores its importance in modern catalysis, though challenges remain in optimizing turnover frequencies for industrial-scale applications.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

One of the primary applications of (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) is in asymmetric synthesis. The compound acts as a chiral ligand in various catalytic processes:

- Epoxidation : The compound facilitates the formation of epoxides from alkenes with high enantioselectivity.

- Cyclopropanation : It catalyzes the reaction between alkenes and diazo compounds to produce cyclopropanes.

- Diels-Alder Reactions : The cobalt complex is used to promote Diels-Alder reactions, leading to the formation of cyclohexene derivatives.

Table 1: Summary of Catalytic Applications

| Reaction Type | Description | Enantioselectivity |

|---|---|---|

| Epoxidation | Conversion of alkenes to epoxides | High |

| Cyclopropanation | Formation of cyclopropanes from alkenes | High |

| Diels-Alder | Synthesis of cyclohexene derivatives | Moderate to High |

Biomimetic Oxidation Reactions

Research has explored the use of this cobalt complex in biomimetic oxidation reactions, aiming to mimic the activity of natural metalloenzymes. Studies have shown that (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) can effectively catalyze the oxidation of organic substrates under mild conditions, demonstrating potential applications in organic synthesis and environmental chemistry.

Drug Development

The compound's ability to facilitate enantioselective reactions makes it a candidate for drug synthesis. Research is ongoing to investigate its role in developing chiral pharmaceuticals, where enantiomeric purity is crucial for efficacy and safety.

Case Study: Chiral Pharmaceutical Synthesis

A study conducted by researchers at the University of Groningen demonstrated the successful application of (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) in synthesizing a chiral drug intermediate. The compound was used in an asymmetric epoxidation reaction that yielded a product with over 90% enantiomeric excess.

Industrial Applications

In industrial settings, (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) finds usage in the production of fine chemicals and specialty pharmaceuticals. The demand for enantioselective processes in these industries highlights the importance of this compound as a catalyst.

Table 2: Industrial Applications Overview

| Industry | Application |

|---|---|

| Pharmaceutical | Chiral drug synthesis |

| Fine Chemicals | Production of specialty chemicals |

| Environmental Chemistry | Catalytic processes for pollutant degradation |

Mecanismo De Acción

The mechanism by which (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) exerts its effects involves the coordination of the cobalt center with substrates, facilitating their transformation through various catalytic cycles. The bulky tert-butyl groups create a chiral environment around the cobalt center, enhancing enantioselectivity. The cobalt center can undergo redox changes, allowing it to participate in oxidation and reduction reactions.

Comparación Con Compuestos Similares

Research Findings and Limitations

Actividad Biológica

(S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II), commonly referred to as Jacobsen's ligand, is a chiral salen-type ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is notable for its role in promoting enantioselective reactions, particularly in the epoxidation of olefins. Understanding its biological activity is crucial for its applications in synthetic chemistry and potential therapeutic uses.

- Molecular Formula : C36H52CoN2O2

- Molecular Weight : 603.74 g/mol

- CAS Number : 188264-84-8

- Structure : The compound features a cobalt center coordinated to a chiral ligand system formed by two 3,5-di-tert-butylsalicylidene groups and a cyclohexanediamine backbone.

Jacobsen's ligand functions primarily as a catalyst in asymmetric synthesis. Its biological activity is largely linked to its ability to facilitate enantioselective reactions. The cobalt center plays a pivotal role in stabilizing transition states during catalysis, which can lead to the formation of specific enantiomers.

Enantioselective Epoxidation

One of the most significant applications of (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) is in the enantioselective epoxidation of olefins. This reaction is critical in the synthesis of various pharmaceuticals and agrochemicals.

Research Findings :

- Studies have shown that this ligand can achieve high levels of enantioselectivity (up to 99% ee) when used in conjunction with hydrogen peroxide as an oxidant .

- The efficiency of this ligand has been attributed to its sterically hindered structure, which allows for selective binding and activation of substrates.

Case Studies

- Epoxidation of Styrene Derivatives :

- Synthesis of Chiral Alcohols :

Safety and Toxicity

While (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II) has shown promising catalytic properties, safety assessments indicate that it should be handled with caution due to potential toxicity associated with cobalt compounds. Precautionary measures should be taken to avoid inhalation or skin contact during laboratory work .

Q & A

Q. What are the standard synthetic protocols for preparing (S,S)-(+)-N,N'-Bis(3,5-DI-tert-butylsalicylidene)-1,2-cyclohexanediamino-cobalt(II)?

The compound is typically synthesized by refluxing stoichiometric amounts of (S,S)-1,2-cyclohexanediamine derivatives with cobalt(II) acetate tetrahydrate in ethanol. For example, a 100% yield was achieved by refluxing 27.8 g of the chiral diamine ligand with 16.4 g of Co(OAc)₂·4H₂O in 500 mL ethanol for 5 hours . The tert-butyl groups on the salicylidene moieties enhance steric bulk, influencing coordination geometry and catalytic activity.

Q. How is the enantiomeric purity of this cobalt complex validated experimentally?

Enantiomeric purity is confirmed via chiral HPLC or polarimetry. The (S,S) configuration exhibits a specific optical rotation ([α]D), which distinguishes it from the (R,R) enantiomer. For instance, the (S,S) form has a distinct melting point range (409–412°C) compared to its enantiomer (406–412°C), as noted in Strem Chemicals’ technical data . X-ray crystallography can further resolve structural details, such as bond angles and coordination geometry .

Q. What spectroscopic techniques are critical for characterizing this complex?

Key methods include:

- UV-Vis Spectroscopy : Identifies d-d transitions (e.g., λmax ~450–500 nm for Co(II) in octahedral geometry).

- EPR Spectroscopy : Detects paramagnetic Co(II) centers, providing insights into electronic structure.

- FT-IR : Confirms Schiff base formation via C=N stretching vibrations (~1600–1650 cm⁻¹) .

- Magnetic Susceptibility : Validates the high-spin Co(II) configuration .

Advanced Research Questions

Q. How does the tert-butyl substituent influence catalytic performance in asymmetric oxidation reactions?

The 3,5-di-tert-butyl groups on the salicylidene ligand create a hydrophobic microenvironment, enhancing substrate selectivity and stabilizing transition states. This steric hindrance reduces undesired side reactions, as observed in epoxidation reactions where the (S,S)-Co complex showed >90% enantiomeric excess (ee) for certain substrates . Comparative studies with less bulky analogs (e.g., methyl or H substituents) demonstrate reduced catalytic efficiency, underscoring the role of tert-butyl groups in enantiocontrol .

Q. What experimental strategies resolve contradictions in catalytic activity data between batch and flow reactors?

Discrepancies often arise from differences in mass transfer or oxygen availability. In batch systems, limited O₂ diffusion can reduce turnover frequency (TOF), whereas flow reactors with controlled O₂ feed improve TOF by 2–3×. Methodological adjustments include:

- Gas-Liquid Mass Transfer Optimization : Using baffled reactors or sparging techniques.

- In Situ Monitoring : Employing Raman spectroscopy to track Co(II)/Co(III) redox states .

- Reactor Scaling : Validating results across microfluidic and bench-scale systems to identify kinetic vs. transport limitations .

Q. How do solvent polarity and coordination strength affect the complex’s stability in catalytic cycles?

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the Co(II) center by weakly coordinating, preventing ligand displacement. In contrast, strongly coordinating solvents (e.g., pyridine) can deactivate the catalyst by forming solvent-Co adducts. Solvent screening via high-throughput experimentation (HTE) revealed that toluene/ethanol mixtures (4:1 v/v) maximize catalytic lifetime while maintaining enantioselectivity .

Methodological Considerations

Q. What computational methods are employed to model the Co(II) center’s electronic structure?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict frontier molecular orbitals (FMOs) and spin densities. These models correlate with experimental EPR g-values (e.g., g⊥ ≈ 2.3, g‖ ≈ 2.0) and explain axial distortion in the octahedral geometry due to Jahn-Teller effects .

Q. How are batch-to-batch variations in catalytic performance minimized during scale-up?

Rigorous quality control measures include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.